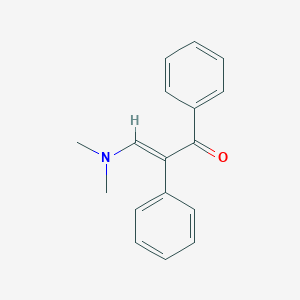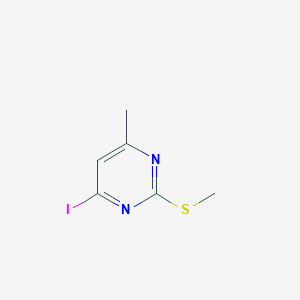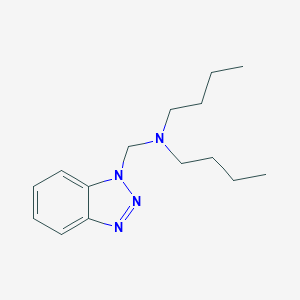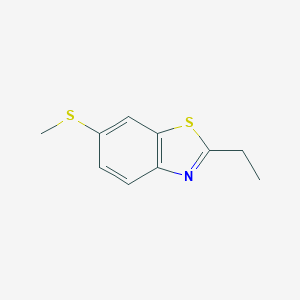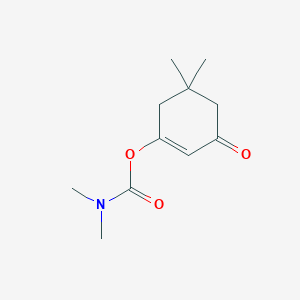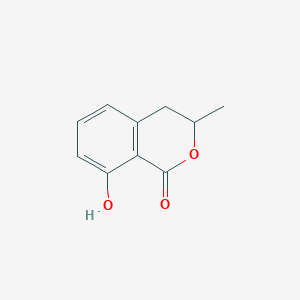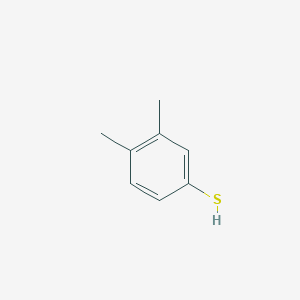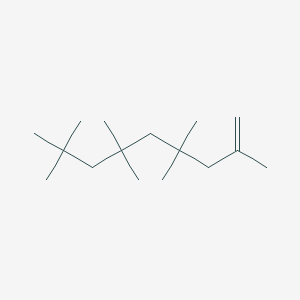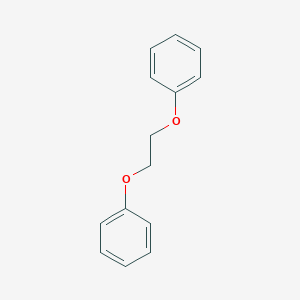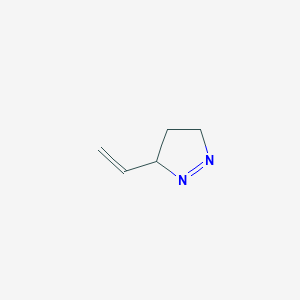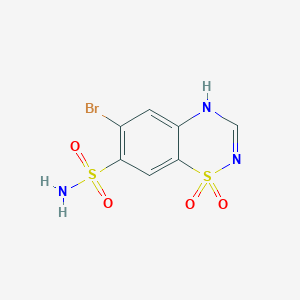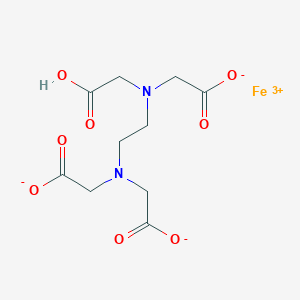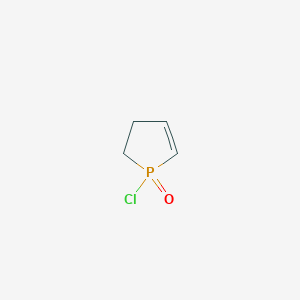
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, also known as CDPO, is a phosphorus-containing heterocyclic compound. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can inhibit the proliferation of cancer cells and the replication of viruses. In vivo studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has several advantages for lab experiments, including its ease of synthesis and high purity. However, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is also highly reactive and can decompose under certain conditions, which can make it difficult to handle. Additionally, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is relatively expensive compared to other phosphorus-containing compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. One area of interest is the development of new synthesis methods that can increase the yield and purity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. Another area of interest is the investigation of the mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, particularly its interactions with enzymes and signaling pathways. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, which can inform its potential use as a therapeutic agent. Finally, there is a need for further studies on the potential applications of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide in materials science and catalysis, which can expand its use beyond medicinal chemistry.
Synthesemethoden
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can be synthesized through a variety of methods, including the reaction of 1-chloro-2,3-dihydro-1H-phosphole with hydrogen peroxide, the reaction of 1-chloro-2,3-dihydro-1H-phosphole with m-chloroperbenzoic acid, and the reaction of 1-chloro-2,3-dihydro-1H-phosphole with peracetic acid. The yield of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide obtained through these methods varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In catalysis, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a ligand for the synthesis of various metal complexes.
Eigenschaften
CAS-Nummer |
1003-18-5 |
|---|---|
Produktname |
1-Chloro-2,3-dihydro-1H-phosphole 1-oxide |
Molekularformel |
C4H6ClOP |
Molekulargewicht |
136.51 g/mol |
IUPAC-Name |
1-chloro-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C4H6ClOP/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
InChI-Schlüssel |
HUSTZVJBPMIGEX-UHFFFAOYSA-N |
SMILES |
C1CP(=O)(C=C1)Cl |
Kanonische SMILES |
C1CP(=O)(C=C1)Cl |
Andere CAS-Nummern |
1003-18-5 |
Synonyme |
1-chloro-2,3-dihydro-1H-phosphole 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



